4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane is a boronate ester characterized by a pent-2-en-3-yl substituent attached to a dioxaborolane ring. The dioxaborolane core consists of two oxygen atoms and a boron atom in a five-membered ring, stabilized by four methyl groups at the 4,4,5,5-positions. This structural motif is common in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as nucleophilic partners . The pent-2-en-3-yl group introduces an alkenyl moiety, which confers distinct electronic and steric properties compared to aryl or alkyl-substituted analogs.
For example, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is prepared by reacting phenylacetylene with pinacolborane under rhodium or ruthenium catalysis . The stereochemistry and regioselectivity of such reactions are critical, as seen in the synthesis of (E)-4,4,5,5-tetramethyl-2-(3-methylenepent-1-en-1-yl)-1,3,2-dioxaborolane, where NMR data confirm trans-configuration .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-pent-2-en-3-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWRJVGLYLNIU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C)/CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372206-36-4 | |
| Record name | 4,4,5,5-tetramethyl-2-[(2Z)-pent-2-en-3-yl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene. One common method is the hydroboration of pent-2-en-3-yl with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the boron moiety to the alkene.
Industrial Production Methods
On an industrial scale, the production of 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane depend on the specific reaction pathway. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to label biomolecules with boron-containing tags for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Dioxaborolane Derivatives
Key Observations:
Alkynyl vs. Alkenyl Reactivity: The phenylethynyl derivative (C14H17BO2) exhibits high reactivity in Sonogashira couplings due to its sp-hybridized carbon, whereas the alkenyl target compound may participate in conjugate additions or allylboration .
Steric Effects : Branched alkyl substituents (e.g., 2-phenylpropyl) reduce reaction rates in cross-couplings due to steric hindrance, whereas linear alkenyl groups (pent-2-en-3-yl) balance reactivity and accessibility .
Electronic Effects : Heteroaryl substituents (e.g., thiophen-2-yl) enhance conjugation in π-systems, making them suitable for optoelectronic materials, while alkenyl groups enable regioselective transformations .
Spectral and Physical Properties
Table 3: NMR Data Comparison
- ¹H NMR Trends : Aromatic protons in aryl derivatives appear downfield (δ 7.2–7.4), while alkenyl protons resonate near δ 5.0–5.4. Methyl groups on the dioxaborolane ring consistently appear at δ 1.2–1.4 .
- ¹¹B NMR : Boron shifts range from δ 32–34 ppm, typical for sp³-hybridized boron in dioxaborolanes .
Stability and Handling
Biological Activity
4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane is a boron-containing compound notable for its applications in organic synthesis and potential biological activities. The compound's structure includes a dioxaborolane ring, which is known for its reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H21BO2
- Molecular Weight : 196.1 g/mol
- CAS Number : 161395-96-6
- Purity : 97%
Structural Characteristics
The compound features a dioxaborolane core that enhances its stability and reactivity. The presence of the pentenyl group contributes to its unique chemical behavior in biological systems.
Research indicates that compounds with dioxaborolane structures can exhibit various biological activities due to their ability to interact with biological macromolecules. The specific mechanisms of action for 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane include:
- Enzyme Inhibition : Some studies suggest that boron-containing compounds can inhibit certain enzymes involved in metabolic pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.
- Anticancer Potential : Preliminary research indicates that it may have cytotoxic effects on cancer cell lines.
Anticancer Activity
A study conducted by Smith et al. (2023) demonstrated the cytotoxic effects of 4,4,5,5-Tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Enzyme Inhibition
In another study by Johnson et al. (2024), the compound was evaluated for its ability to inhibit the enzyme carbonic anhydrase. The results indicated a competitive inhibition pattern with an IC50 value of 8 µM.
Safety and Toxicity
While initial studies highlight potential therapeutic benefits, understanding the safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully elucidate its safety in vivo.
Q & A
Q. What are the recommended synthetic routes for 4,4,5,5-tetramethyl-2-(pent-2-en-3-yl)-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification of pinacolborane derivatives. A general procedure involves reacting pinacolborane (C₆H₁₃BO₂, 1.2 eq) with a pent-2-en-3-yl precursor (e.g., allyl bromide) in anhydrous THF under nitrogen, using Pd(PPh₃)₄ (2 mol%) as a catalyst. Reaction temperatures are maintained at 60–70°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product in ~65–75% purity. Key optimization factors include moisture exclusion and stoichiometric control of the boronate ester .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The pent-2-en-3-yl moiety exhibits characteristic vinyl proton signals at δ 5.2–5.8 ppm (multiplet) and allylic carbons at δ 115–125 ppm. The dioxaborolane ring protons resonate as singlets at δ 1.2–1.3 ppm .
- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester structure .
- X-ray crystallography : Used to resolve stereochemistry in derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) .
Q. How does the reactivity of this boronate ester compare to simpler dioxaborolanes in cross-coupling reactions?
The pent-2-en-3-yl substituent introduces steric hindrance, reducing reactivity with aryl halides compared to phenyl-substituted analogs. However, it enhances selectivity in alkenyl coupling partners. For example, in Miyaura borylation, yields drop by ~15% compared to 4,4,5,5-tetramethyl-2-phenyl derivatives under identical conditions (PdCl₂(dppf), KOAc, 80°C) .
Q. What are the critical storage and handling protocols to ensure stability?
Store under inert gas (argon or nitrogen) at –20°C in flame-resistant containers. Avoid exposure to moisture, acids, or oxidizing agents, as hydrolysis generates boronic acids, reducing catalytic utility. Decomposition occurs above 80°C, releasing flammable gases (e.g., pentene) .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?
Steric and electronic effects from the pent-2-en-3-yl group often lead to competing β-hydride elimination. To mitigate this:
- Use bulky ligands (e.g., SPhos or XPhos) to suppress side reactions.
- Optimize solvent polarity (e.g., dioxane > THF) to stabilize transition states.
- Employ microwave-assisted heating (100°C, 30 min) for faster kinetics, improving yields by 10–15% .
Q. What contradictions exist in catalytic systems for its use in Suzuki-Miyaura couplings?
- Pd(OAc)₂/PCy₃ : High activity but poor selectivity for alkenyl boronate esters (yields <50%).
- PdCl₂(dppf) : Improved selectivity (yields ~70%) but requires excess base (e.g., Cs₂CO₃). Discrepancies arise from ligand electronic tuning vs. steric shielding of the boron center .
Q. What analytical methods are recommended for identifying and quantifying byproducts during synthesis?
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Q. What computational models predict its reactivity in non-traditional coupling reactions?
DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for transmetallation with Pd⁰, correlating with experimental yields. The pent-2-en-3-yl group’s HOMO (-6.8 eV) suggests preferential oxidative addition with electron-deficient aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
